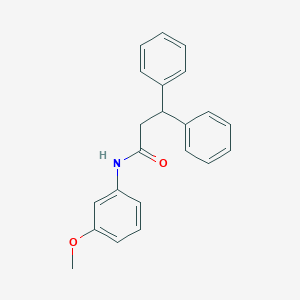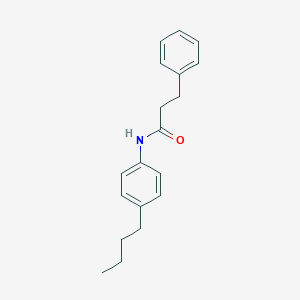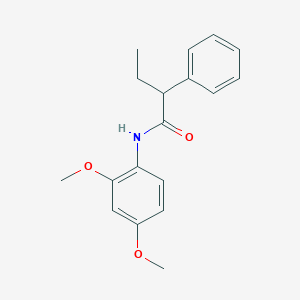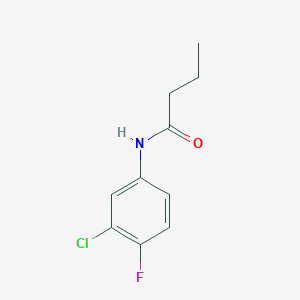
2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It is a potent agonist of the ghrelin receptor and has been studied for its potential use in treating growth hormone deficiency, obesity, and muscle wasting conditions.
Mécanisme D'action
2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide acts as a potent agonist of the ghrelin receptor, which is primarily expressed in the hypothalamus. Activation of the ghrelin receptor leads to the release of growth hormone from the pituitary gland. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has been shown to increase insulin-like growth factor-1 (IGF-1) levels, which is another important mediator of growth hormone action.
Biochemical and Physiological Effects:
The primary effect of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide is the stimulation of growth hormone release. This leads to an increase in IGF-1 levels, which has a number of important physiological effects. These include increased muscle mass and strength, improved bone density, and improved glucose metabolism. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has been shown to improve sleep quality and increase appetite.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide in lab experiments is its ability to stimulate growth hormone release in a dose-dependent manner. This allows researchers to study the effects of growth hormone on various physiological processes. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has a long half-life, which allows for once-daily dosing in animal studies.
One limitation of using 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide in lab experiments is its potential to cause side effects, such as increased appetite and glucose intolerance. Additionally, the effects of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide may be influenced by factors such as age, sex, and baseline growth hormone levels.
Orientations Futures
There are several potential future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide. One area of interest is its potential use in treating age-related muscle wasting and frailty. Additionally, there is interest in studying the effects of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide on cognitive function and neurodegenerative diseases. Finally, there is ongoing research into the safety and efficacy of long-term use of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide in humans.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide involves several steps. It begins with the reaction of 4-chloro-2-methylphenol with sodium hydroxide to form the corresponding phenoxide. This is then reacted with 4-methylbenzylchloride to form the benzyl ether intermediate. The final step involves the reaction of the benzyl ether with 2-amino-2-methylpropan-1-ol to form 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has been extensively studied for its potential use in treating growth hormone deficiency and related conditions. It has been shown to increase growth hormone levels in both young and elderly subjects, as well as in patients with growth hormone deficiency. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has been studied for its potential use in treating obesity and muscle wasting conditions.
Propriétés
Formule moléculaire |
C18H20ClNO2 |
|---|---|
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C18H20ClNO2/c1-12-4-6-15(7-5-12)11-20-18(21)14(3)22-17-9-8-16(19)10-13(17)2/h4-10,14H,11H2,1-3H3,(H,20,21) |
Clé InChI |
DPMOEMHUFHIHTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



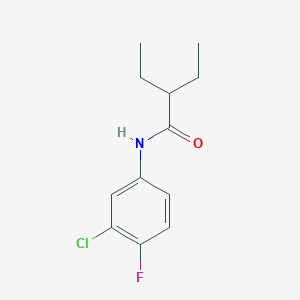

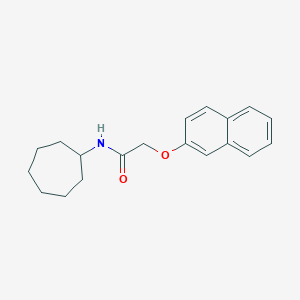
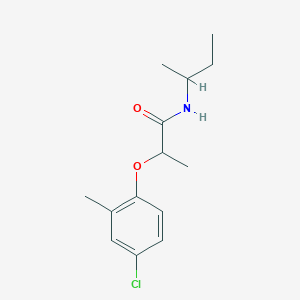
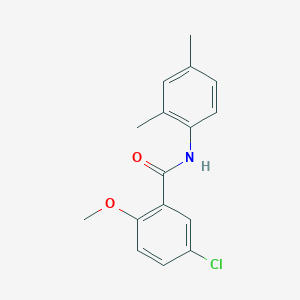

![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)


![Ethyl 3-[(2-benzoylbenzoyl)amino]benzoate](/img/structure/B291544.png)
